3-Bromo-4-ethoxy-5-methoxyphenol
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Overview
Description
3-Bromo-4-ethoxy-5-methoxyphenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-ethoxy-5-methoxyphenol typically involves multiple steps. One common method includes the bromination of 4-ethoxy-5-methoxyphenol. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the selectivity and overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-ethoxy-5-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding phenol.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
3-Bromo-4-ethoxy-5-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethoxy-5-methoxyphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxyphenol
- 4-Ethoxy-3-methoxyphenol
- 3-Bromo-5-methoxyphenol
Uniqueness
3-Bromo-4-ethoxy-5-methoxyphenol is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring, along with a bromine atom. This combination of functional groups imparts specific chemical properties that can be leveraged in various applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C9H11BrO3 |
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Molecular Weight |
247.09 g/mol |
IUPAC Name |
3-bromo-4-ethoxy-5-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-3-13-9-7(10)4-6(11)5-8(9)12-2/h4-5,11H,3H2,1-2H3 |
InChI Key |
UCAVSEMJLASMQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)O)OC |
Origin of Product |
United States |
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